1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one
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Overview
Description
1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one is an organic compound that features a benzofuran ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one typically involves the reaction of 1-benzofuran-2-yl ethanone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-2-yl(1,1’-biphenyl)-4-ylmethanone: A compound with a similar benzofuran structure but different substituents.
Formoterol Related Compounds: Compounds with similar structural features and potential biological activities.
Uniqueness
1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one is unique due to its specific combination of a benzofuran ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(4-methoxyanilino)propan-1-one |
InChI |
InChI=1S/C18H17NO3/c1-21-15-8-6-14(7-9-15)19-11-10-16(20)18-12-13-4-2-3-5-17(13)22-18/h2-9,12,19H,10-11H2,1H3 |
InChI Key |
FZHDOURMTBHVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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